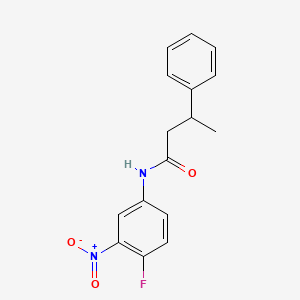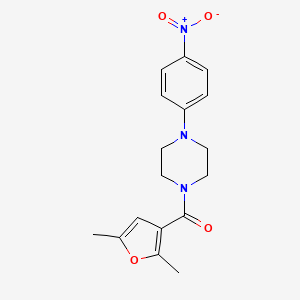
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It belongs to the family of fenamates and is structurally similar to other NSAIDs such as mefenamic acid and flufenamic acid. Niflumic acid has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. It also affects calcium-activated chloride channels, which play a crucial role in the regulation of epithelial fluid secretion and mucociliary clearance.
Biochemical and Physiological Effects:
This compound acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of leukocyte infiltration, and the modulation of cytokine production. It has also been shown to improve mucociliary clearance and reduce airway inflammation in patients with cystic fibrosis.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide acid has several advantages for lab experiments, including its well-established mechanism of action and its ability to inhibit COX-2 activity. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Future Directions
There are several future directions for the study of N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide acid, including the investigation of its potential therapeutic applications in other diseases such as cancer and Alzheimer's disease. Further studies are also needed to determine its long-term safety and efficacy and to identify any potential drug interactions or side effects. Additionally, the development of new synthesis methods and formulations may improve the drug's effectiveness and reduce its toxicity.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide acid has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, cystic fibrosis, and cancer. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-8,10-11H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAOBYLOKITFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3982419.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol](/img/structure/B3982434.png)
![N-[(5-methylpyrazin-2-yl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3982442.png)
![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)

![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982465.png)

![1-methyl-2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-benzimidazole](/img/structure/B3982490.png)
![3-chloro-4-methoxy-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3982493.png)
![N-(2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3982505.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3982507.png)
![4-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3982518.png)
![N-[4-acetyl-5-methyl-5-(2-thienyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3982520.png)